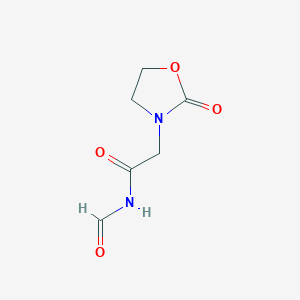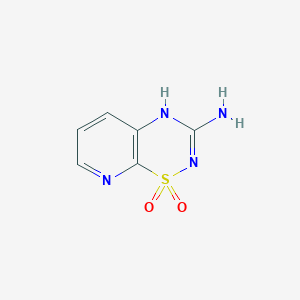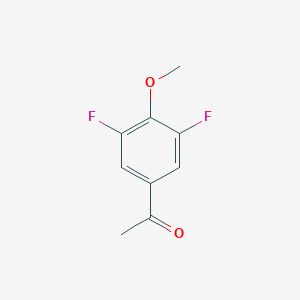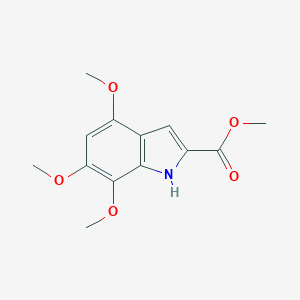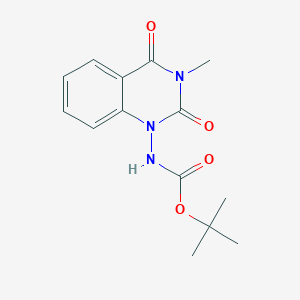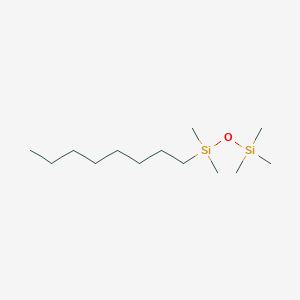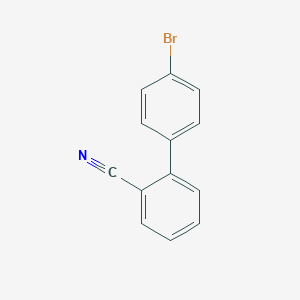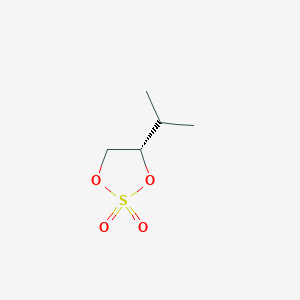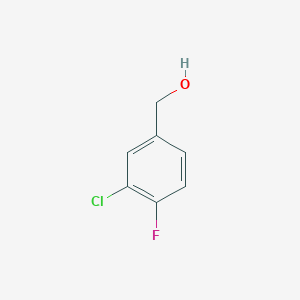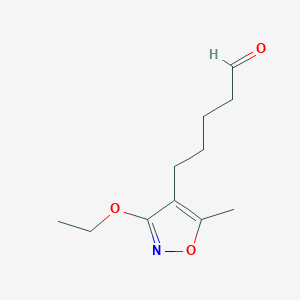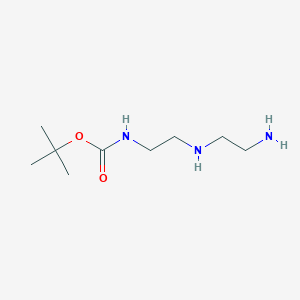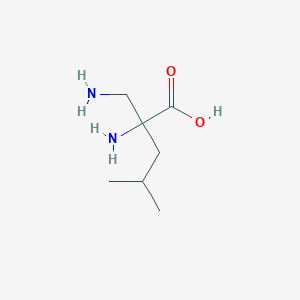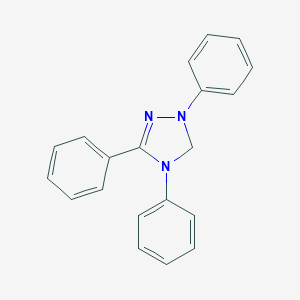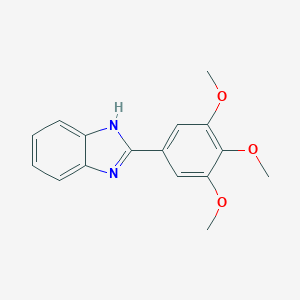
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those with trimethoxyphenyl groups, typically involves cyclization reactions and the use of specific reagents to introduce the trimethoxyphenyl moiety. For instance, novel benzimidazole derivatives can be synthesized using 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with 2-aminobenzimidazole in the presence of acetic acid or triethylamine in acetonitrile as the solvent, indicating a versatile approach to the synthesis of such compounds (Mehranpour & Zahiri, 2014).
Molecular Structure Analysis
Benzimidazole derivatives, including 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, exhibit interesting structural characteristics. The benzimidazole ring system is planar, and molecules of such compounds are arranged in specific orientations depending on their substituents, which can influence their physical and chemical properties. Structural and spectral studies provide insights into the molecular geometry, energy values, and charge distributions of these molecules, with computational methods like Density Functional Theory (DFT) being used to predict their structure and properties accurately (Gürbüz et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives encompasses a range of reactions, including cyclization, condensation, and alkylation. These reactions are crucial for the synthesis of targeted molecular structures with potential biological activity. For example, the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde leads to new benzimidazole compounds with specific structural features (Arslan et al., 2004).
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Effects
- Field : Medicinal Chemistry
- Application : The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects .
- Methods : These compounds inhibit various proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
- Results : The compounds have shown remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Anti-Microbial Properties
- Field : Microbiology
- Application : Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties .
- Methods : These compounds have been tested against various bacteria and fungi, including Helicobacter pylori and Mycobacterium tuberculosis .
- Results : The compounds have shown significant anti-microbial activity .
Anti-Viral Activity
- Field : Virology
- Application : There have been reports on the antiviral activity of TMP-based compounds .
- Methods : These compounds have been tested against various viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
- Results : The compounds have shown potential antiviral activity .
Eigenschaften
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZJKGVFZOUCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353843 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
CAS RN |
175714-45-1 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

